molecular formula C14H15ClN4O B12920957 N-(4-Amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl)acetamide CAS No. 74124-11-1

N-(4-Amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl)acetamide

Cat. No.: B12920957
CAS No.: 74124-11-1
M. Wt: 290.75 g/mol
InChI Key: KBCLPAILXAAXGD-UHFFFAOYSA-N
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Description

N-(4-Amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl)acetamide is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of an amino group, a chlorophenyl group, and an ethyl group attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl)acetamide typically involves the reaction of 4-chloroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and acetylation. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or acetic acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.

    Industry: Utilized in the production of dyes and pigments due to its stable chemical structure.

Mechanism of Action

The mechanism of action of N-(4-Amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Amino-5-cyano-6-(methylthio)pyridin-2-yl)acetamide
  • 2-(3-(4-chlorophenyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)-N-(thiazol-2-yl)acetamide
  • Pyrazolo[3,4-d]pyrimidine derivatives

Uniqueness

N-(4-Amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl)acetamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group enhances its potential as an antimicrobial agent, while the ethyl group contributes to its stability and solubility .

Properties

CAS No.

74124-11-1

Molecular Formula

C14H15ClN4O

Molecular Weight

290.75 g/mol

IUPAC Name

N-[4-amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl]acetamide

InChI

InChI=1S/C14H15ClN4O/c1-3-11-12(9-4-6-10(15)7-5-9)13(16)19-14(18-11)17-8(2)20/h4-7H,3H2,1-2H3,(H3,16,17,18,19,20)

InChI Key

KBCLPAILXAAXGD-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC(=N1)NC(=O)C)N)C2=CC=C(C=C2)Cl

Origin of Product

United States

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